4-Fluoro-5-methyl-1H-benzo[d]imidazole
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Overview
Description
4-Fluoro-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 5th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-5-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Fluoro-1H-benzo[d]imidazole: Lacks the methyl group at the 5th position.
5-Methyl-1H-benzo[d]imidazole: Lacks the fluorine atom at the 4th position.
4-Fluoro-5-chloro-1H-benzo[d]imidazole: Contains a chlorine atom instead of a methyl group at the 5th position.
Uniqueness: 4-Fluoro-5-methyl-1H-benzo[d]imidazole is unique due to the presence of both the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C8H7FN2 |
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Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7FN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11) |
InChI Key |
MNKYMRNULQYXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)F |
Origin of Product |
United States |
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